Spectroscopic Characterization of 1-(2,5-Dimethoxyphenyl)-3-furfurylurea: An In-Depth Technical Guide
Spectroscopic Characterization of 1-(2,5-Dimethoxyphenyl)-3-furfurylurea: An In-Depth Technical Guide
Introduction: Elucidating the Molecular Architecture of a Promising Scaffold
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance.[1][2] 1-(2,5-Dimethoxyphenyl)-3-furfurylurea stands as a molecule of interest, integrating the pharmacophoric features of a substituted phenyl ring, a urea linkage, and a furan moiety. Such hybrid structures are often explored for their potential biological activities. A thorough understanding of its molecular structure and purity is paramount, and this is achieved through a multi-faceted spectroscopic approach.[3][4]
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(2,5-Dimethoxyphenyl)-3-furfurylurea. As a self-validating system, each analytical technique described herein offers a unique window into the molecule's identity and structural integrity. We will delve into the theoretical underpinnings of each method, the causal logic behind experimental choices, and detailed protocols that ensure reproducible and trustworthy data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to spectroscopically characterize this and similar molecules.
The analytical workflow for the characterization of 1-(2,5-Dimethoxyphenyl)-3-furfurylurea is a systematic process. It begins with the acquisition of fundamental spectroscopic data to confirm the molecular structure and assess purity. This is followed by a detailed interpretation of the spectral data, cross-referencing the information obtained from each technique to build a cohesive and unambiguous structural assignment.
Caption: Overall analytical workflow for 1-(2,5-Dimethoxyphenyl)-3-furfurylurea.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(2,5-Dimethoxyphenyl)-3-furfurylurea, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environments
Expertise & Experience: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual proton peak at ~7.26 ppm, which serves as a convenient internal reference. The expected ¹H NMR spectrum of 1-(2,5-Dimethoxyphenyl)-3-furfurylurea will exhibit distinct signals for each unique proton environment. The integration of these signals will correspond to the number of protons in that environment, and the splitting patterns (multiplicity) will reveal the number of neighboring protons, governed by the n+1 rule.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | Singlet (broad) | 1H | Ar-NH -CO |
| ~ 7.3 - 7.4 | Doublet | 1H | Furan H5 |
| ~ 6.8 - 7.0 | Doublet of doublets | 1H | Phenyl H6 |
| ~ 6.7 - 6.8 | Doublet | 1H | Phenyl H3 |
| ~ 6.6 - 6.7 | Doublet | 1H | Phenyl H4 |
| ~ 6.2 - 6.3 | Doublet of doublets | 1H | Furan H4 |
| ~ 6.1 - 6.2 | Doublet | 1H | Furan H3 |
| ~ 5.5 - 6.0 | Triplet (broad) | 1H | CO-NH -CH₂ |
| ~ 4.4 - 4.5 | Doublet | 2H | CH₂ -NH |
| ~ 3.8 | Singlet | 3H | OCH₃ |
| ~ 3.7 | Singlet | 3H | OCH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(2,5-Dimethoxyphenyl)-3-furfurylurea into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum using a 400 MHz or higher field instrument.[6] Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Analysis: Integrate the signals and determine their multiplicities to assign the proton resonances to the molecular structure.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required compared to ¹H NMR. Proton-decoupled ¹³C NMR is the standard experiment, where each unique carbon atom appears as a single line, simplifying the spectrum. The chemical shifts are indicative of the electronic environment of the carbon atoms.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 158 | C =O (Urea) |
| ~ 153 - 155 | Phenyl C -OCH₃ |
| ~ 148 - 150 | Phenyl C -OCH₃ |
| ~ 142 - 144 | Furan C 5 |
| ~ 130 - 132 | Phenyl C -NH |
| ~ 118 - 120 | Phenyl C H |
| ~ 112 - 114 | Phenyl C H |
| ~ 110 - 112 | Furan C 4 |
| ~ 108 - 110 | Furan C 3 |
| ~ 105 - 107 | Phenyl C H |
| ~ 55 - 57 | OC H₃ |
| ~ 55 - 57 | OC H₃ |
| ~ 38 - 40 | C H₂-NH |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Employ a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ triplet at ~77.16 ppm.
-
Analysis: Assign each carbon resonance based on its chemical shift and comparison with predicted values and data from similar structures.[7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9] For 1-(2,5-Dimethoxyphenyl)-3-furfurylurea, the FT-IR spectrum will provide clear evidence for the N-H, C=O, C-O, and aromatic C-H and C=C bonds. The position, intensity, and shape of the absorption bands are characteristic of specific functional groups.[10]
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| 3300 - 3400 | Medium, Sharp | N-H Stretch | Urea N-H |
| 3000 - 3100 | Medium | C-H Stretch | Aromatic & Furan C-H |
| 2850 - 3000 | Medium | C-H Stretch | Aliphatic C-H (CH₂) & OCH₃ |
| 1640 - 1680 | Strong, Sharp | C=O Stretch | Urea C=O (Amide I) |
| 1580 - 1620 | Medium | N-H Bend | Urea N-H (Amide II) |
| 1450 - 1550 | Medium-Strong | C=C Stretch | Aromatic & Furan Ring |
| 1200 - 1250 | Strong | C-O Stretch | Aryl-O (asymmetric) |
| 1000 - 1050 | Strong | C-O Stretch | Aryl-O (symmetric) & Furan C-O-C |
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 1-(2,5-Dimethoxyphenyl)-3-furfurylurea powder onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the FT-IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional groups.[11]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It is used to determine the molecular weight of a compound with high accuracy and can also provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for a molecule like 1-(2,5-Dimethoxyphenyl)-3-furfurylurea, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₄H₁₆N₂O₄
-
Molecular Weight: 276.29 g/mol
-
Expected [M+H]⁺: m/z 277.11
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of 1-(2,5-Dimethoxyphenyl)-3-furfurylurea (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion Analysis: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺.[13] The observed m/z value should be within a few parts per million (ppm) of the calculated exact mass for high-resolution mass spectrometry. Analyze any observed fragment ions to gain further structural insights.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. It is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.[14] 1-(2,5-Dimethoxyphenyl)-3-furfurylurea possesses both a substituted benzene ring and a furan ring, which are expected to give rise to characteristic absorption bands in the UV region.
Expected UV-Vis Data:
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~ 220 - 240 | High | π → π |
| ~ 270 - 290 | Medium | π → π |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of 1-(2,5-Dimethoxyphenyl)-3-furfurylurea in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration. Prepare a series of dilutions from the stock solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero the instrument.
-
Sample Measurement: Fill a matching quartz cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-400 nm.[15]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε).
Integrated Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The proton and carbon environments identified by NMR spectroscopy are corroborated by the functional groups observed in the FT-IR spectrum. The molecular weight determined by mass spectrometry confirms the elemental composition suggested by NMR. Finally, the UV-Vis spectrum is consistent with the presence of the aromatic and furan chromophores identified by the other methods.
Caption: Interconnectivity of spectroscopic data for structural confirmation.
Conclusion: A Validated Molecular Identity
References
-
The Different Types of Spectroscopy for Chemical Analysis. (2019, January 9). AZoM.com. Available at: [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). GxP-CC. Available at: [Link]
-
The Advancement of Analytical Techniques in Drug Development and Validation. (2026, January 6). PubMed. Available at: [Link]
-
SPECIAL FEATURE - Analytical Testing: A Critical Element in Drug Development. (2015, January 7). Drug Development & Delivery. Available at: [Link]
-
Spectroscopic Analysis. (n.d.). EBSCO. Available at: [Link]
-
An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024, January 24). Sofpromed. Available at: [Link]
-
Spectroscopy. (n.d.). Wikipedia. Available at: [Link]
-
Understanding Spectrometry and Spectroscopy. (2020, January 17). ATA Scientific. Available at: [Link]
-
Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest: N,N - Dimethylurea, N,N,N′,N′-Tetramethylurea, and N,N′-Dimethylpropyleneurea. (2010, April 12). Taylor & Francis Online. Available at: [Link]
-
Analytical Methods. (n.d.). Pacific BioLabs. Available at: [Link]
-
Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest: N,N'-Dimethylurea, N,N,N',N'Tetramethylurea, and N,N'-Dimethylpropyleneurea. (n.d.). ResearchGate. Available at: [Link]
-
The Infra-red Absorption Spectrum and Structure of Urea. (n.d.). PAN. Available at: [Link]
-
Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft. (2021, October 11). MDPI. Available at: [Link]
-
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea. (n.d.). National Institutes of Health. Available at: [Link]
-
Structure and Properties of Some Metal-Urea Complexes Obtained at Low Temperature. (2014). RJPBCS. Available at: [Link]
-
Characterization and application of urea-formaldehyde-furfural co-condensed resins as wood adhesives. (2014, August 28). BioResources. Available at: [Link]
-
13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0284293). (n.d.). NP-MRD. Available at: [Link]
-
VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Some Heterocyclic Compounds Derived from Furfural Using Ultrasonic Waves. (2019, October 15). ResearchGate. Available at: [Link]
-
The condensation of furfural with urea. (2004). CABI Digital Library. Available at: [Link]
-
The condensation of furfural with urea. (n.d.). ResearchGate. Available at: [Link]
-
FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. (2010, September 15). European Journal of Chemistry. Available at: [Link]
-
Eco-Friendly Urea-Formaldehyde Composites Based on Corn Husk Cellulose Fiber. (2020). Scientific & Academic Publishing. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025, November 20). National Institutes of Health. Available at: [Link]
-
Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions. (2024, January 4). National Institutes of Health. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5- Difluorophenyl)-3-(2-Nitrophenyl)Urea. (n.d.). DergiPark. Available at: [Link]
-
Renewable resources based polymers: Synthesis and characterization of 2,5-diformylfuran–urea resin. (2007, October 18). ScienceDirect. Available at: [Link]
-
Publications. (n.d.). Oregon State University. Available at: [Link]
-
FTIR spectrum of furfural A typical 1 H-NMR spectrum of furfural can be... (n.d.). ResearchGate. Available at: [Link]
-
Furfural. (n.d.). National Institute of Standards and Technology. Available at: [Link]
-
TETRAHYDROFURFURYL ALCOHOL; EI-B; MS. (2008, October 21). MassBank. Available at: [Link]
-
1,3-DIPHENYLUREA; EI-B; MS. (2008, October 21). MassBank. Available at: [Link]
-
UV-Vis spectra of HMF, DFF, PPD, and their mixtures. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. SPECIAL FEATURE - Analytical Testing: A Critical Element in Drug Development [drug-dev.com]
- 3. The Advancement of Analytical Techniques in Drug Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sofpromed.com [sofpromed.com]
- 5. Spectroscopy - Wikipedia [en.wikipedia.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. np-mrd.org [np-mrd.org]
- 8. rsc.org [rsc.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Characterization and application of urea-formaldehyde-furfural co-condensed resins as wood adhesives :: BioResources [bioresources.cnr.ncsu.edu]
- 12. atascientific.com.au [atascientific.com.au]
- 13. Publications | OSU Mass Spectrometry Center [mass-spec.chem.oregonstate.edu]
- 14. Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft [mdpi.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pacificbiolabs.com [pacificbiolabs.com]
